

An In-depth Technical Guide to the Deuterium Labeling Position in Moperone-d4

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Compound of Interest

Compound Name: Moperone-d4

CAS No.: 1216507-46-8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Moperone-d4**, a deuterated analog of the antipsychotic drug Moperone. It delves into the specifics of the deuterium labeling, the scientific rationale behind the choice of labeling positions, a detailed synthetic pathway, and the analytical methods for its characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.

Introduction: Moperone and the Role of Deuterium Labeling

Moperone is a typical antipsychotic of the butyrophenone class, first synthesized in the mid-20th century. Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the brain.^[1] Like many pharmaceuticals, Moperone undergoes extensive metabolism in the body, which can influence its efficacy, duration of action, and potential for side effects.

Deuterium labeling, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a powerful strategy in drug development. This seemingly subtle modification can significantly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[2] This can lead to a slower rate of metabolism, potentially resulting in improved pharmacokinetic properties such as a longer half-life, increased exposure, and a more consistent plasma concentration.

The Position of Deuterium Labeling in Moperone-d4

The deuterated analog of Moperone, **Moperone-d4**, has the following chemical structure:

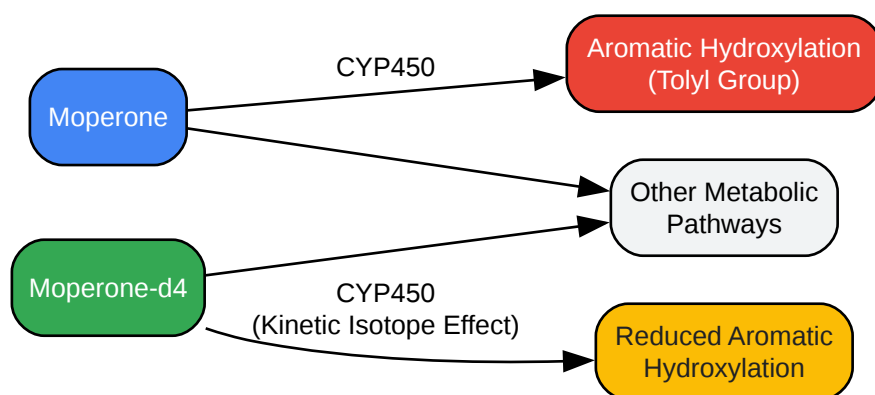
Figure 1: Chemical structure of **Moperone-d4**.

As indicated by its IUPAC name, 1-(4-fluorophenyl)-4-[4-hydroxy-4-(2,3,5,6-tetradeuterio-4-methylphenyl)piperidin-1-yl]butan-1-one, the four deuterium atoms are located on the tolyl (4-methylphenyl) group at the ortho and meta positions (C2, C3, C5, and C6) relative to the piperidine ring attachment point.

Rationale for the Deuterium Labeling Position: A Metabolic Perspective

The selection of the tolyl group for deuteration is a strategic choice rooted in the metabolic pathways of Moperone and other butyrophenones. Aromatic hydroxylation is a common Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4] This process introduces a hydroxyl group onto an aromatic ring, increasing the molecule's polarity and facilitating its excretion.

For Moperone, the tolyl and the fluorophenyl rings are potential sites for such hydroxylation. By replacing the hydrogen atoms on the tolyl ring with deuterium, the C-D bonds become more resistant to CYP-mediated oxidation. This can effectively "block" or significantly slow down the metabolism at this site.



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Figure 2: Rationale for Deuteration of Moperone.

The primary advantages of this site-specific deuteration include:

- **Reduced Formation of Metabolites:** Slowing down the hydroxylation of the tolyl ring reduces the formation of the corresponding hydroxylated metabolites.
- **Potentially Improved Pharmacokinetics:** By blocking a major metabolic pathway, the overall clearance of the drug may be reduced, leading to a longer half-life and increased systemic exposure.
- **Use as an Internal Standard:** **Moperone-d4** serves as an excellent internal standard for the quantitative bioanalysis of Moperone in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[5][6][7]} Its chemical properties are nearly identical to Moperone, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in the mass spectrometer.

Synthesis of Moperone-d4

The synthesis of **Moperone-d4** follows a similar two-step pathway to that of unlabeled Moperone, with the key difference being the use of a deuterated starting material for the tolyl group.^[8]

Step 1: Preparation of the Deuterated Grignard Reagent

The synthesis begins with the preparation of the deuterated Grignard reagent, (2,3,5,6-tetradeuterio-4-methylphenyl)magnesium bromide. This can be achieved by reacting a deuterated bromotoluene with magnesium metal. A plausible route to the deuterated bromotoluene starts from p-cresol.

Protocol for the Preparation of (2,3,5,6-tetradeuterio-4-methylphenyl)magnesium bromide:

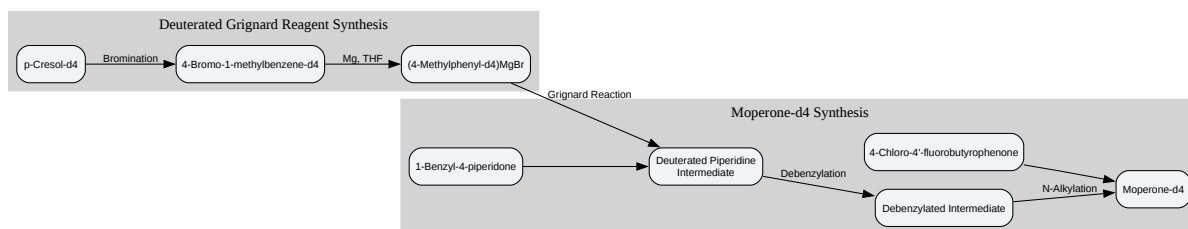
- Deuteration of p-Cresol: p-Cresol can be deuterated at the ortho and meta positions using a suitable deuterium source, such as D₂O under acidic or basic conditions, or through other established deuteration methods.[9]
- Bromination: The resulting 2,3,5,6-tetradeuterio-4-methylphenol is then brominated, typically at the para position relative to the methyl group, to yield 4-bromo-2,3,5,6-tetradeuterio-1-methylbenzene.
- Grignard Reagent Formation: The deuterated bromotoluene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran) under an inert atmosphere to form the Grignard reagent.[10][11][12][13]

Step 2: Synthesis of Moperone-d4

The subsequent steps mirror the synthesis of Moperone:

Protocol for the Synthesis of **Moperone-d4**:

- Grignard Reaction: The prepared (2,3,5,6-tetradeuterio-4-methylphenyl)magnesium bromide is reacted with a protected piperidone derivative, such as 1-benzyl-4-piperidone, in an anhydrous ether solvent.
- Debenzylation: The protecting group (e.g., benzyl) is removed from the piperidine nitrogen.
- N-Alkylation: The resulting deuterated piperidine intermediate is then N-alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base to yield **Moperone-d4**. [8]



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Figure 3: Synthetic workflow for **Moperone-d4**.

Analytical Characterization of Moperone-d4

The successful synthesis and purity of **Moperone-d4** are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:** The most significant difference in the ^1H NMR spectrum of **Moperone-d4** compared to Moperone is the absence of signals corresponding to the aromatic protons of the tolyl group.^{[14][15][16][17]} The characteristic signals for the fluorophenyl, piperidine, and butyrophenone chain protons would remain.
- ^{13}C NMR:** In the ^{13}C NMR spectrum, the signals for the deuterated carbons of the tolyl ring will be significantly attenuated or appear as multiplets due to C-D coupling.^{[18][19]} The chemical shifts of the adjacent carbons may also be slightly affected.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium.

- **Molecular Ion:** The molecular weight of Moperone is 355.45 g/mol .^[20] Due to the replacement of four hydrogen atoms (atomic mass ~1) with four deuterium atoms (atomic mass ~2), the molecular weight of **Moperone-d4** is approximately 359.48 g/mol . The mass spectrum will, therefore, show a molecular ion peak ($[M]^+$ or $[M+H]^+$) that is shifted by +4 m/z units compared to unlabeled Moperone.
- **Fragmentation Pattern:** The fragmentation pattern can also provide evidence of deuteration. ^{[21][22][23]} Fragments containing the tolyl group will exhibit a +4 mass unit shift compared to the corresponding fragments of Moperone.

Technique	Expected Observation for Moperone-d4
^1H NMR	Absence of signals for the tolyl aromatic protons.
^{13}C NMR	Attenuated or multiplet signals for the deuterated tolyl carbons.
Mass Spec.	Molecular ion peak shifted by +4 m/z units.

Applications of Moperone-d4

The primary application of **Moperone-d4** is as an internal standard in bioanalytical methods, particularly for therapeutic drug monitoring and pharmacokinetic studies of Moperone.^{[5][6][7][24]} Its use ensures accurate and precise quantification of Moperone in biological samples by compensating for variations during sample preparation and analysis.

Conclusion

The site-specific deuterium labeling of Moperone at the tolyl group to create **Moperone-d4** is a well-considered strategy based on the principles of drug metabolism. By mitigating a likely metabolic pathway, this deuterated analog serves as an invaluable tool for the accurate quantification of Moperone in biological systems. This technical guide has provided a detailed overview of the labeling position, the scientific rationale, a plausible synthetic route, and the analytical characterization of **Moperone-d4**, offering key insights for researchers and professionals in the pharmaceutical sciences.

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